![molecular formula C14H9F3N2 B8174551 6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174551.png)
6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolopyridine core.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as iron fluoride in vapor-phase reactions at high temperatures . Another approach involves the use of trifluoromethyl pyridine building blocks, which are then condensed with other aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale vapor-phase reactions, where the trifluoromethyl group is introduced under controlled conditions to ensure high yield and purity. The use of transition metal-based catalysts, such as iron fluoride, is common in these processes to facilitate the reaction and minimize by-products .
化学反应分析
Types of Reactions
6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, iron fluoride for trifluoromethylation, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .
科学研究应用
6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolopyridine core can engage in various binding interactions, influencing the activity of enzymes, receptors, and other proteins .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the pyrrolopyridine core, making it less versatile in certain applications.
Fluoropyridines: These compounds have fluorine atoms instead of trifluoromethyl groups, resulting in different chemical and biological properties.
Chloropyridines: Chlorine-substituted pyridines are less stable and less reactive compared to their trifluoromethyl counterparts.
Uniqueness
6-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine stands out due to its unique combination of a trifluoromethyl group and a pyrrolopyridine core. This structure imparts enhanced stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications .
属性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-3-1-2-10(8-11)12-5-4-9-6-7-18-13(9)19-12/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYLDDIJLFXJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
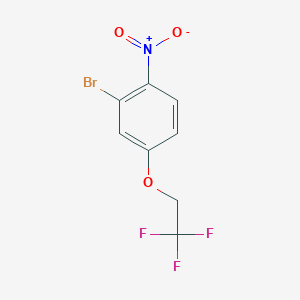
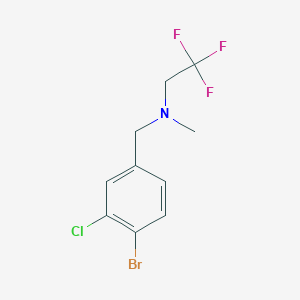
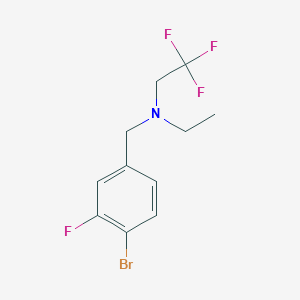
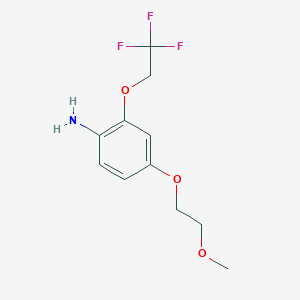
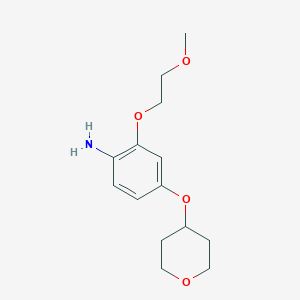
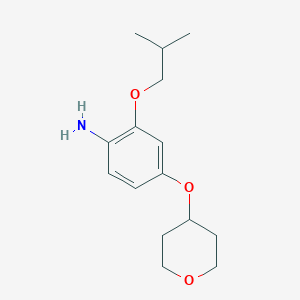
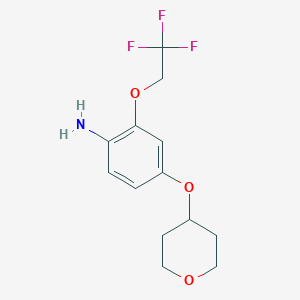
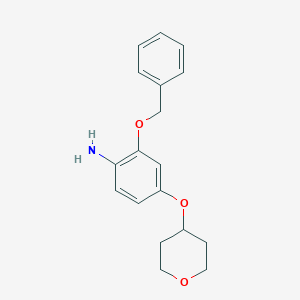
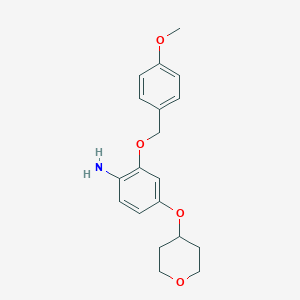
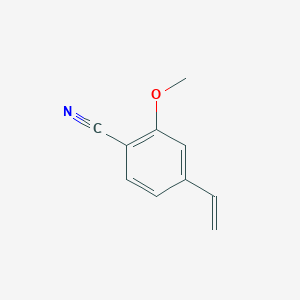
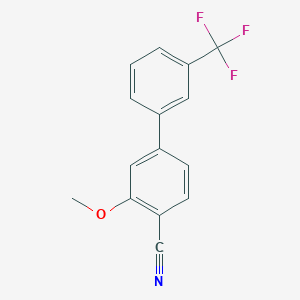
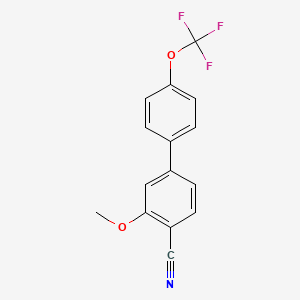
![6-(p-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174556.png)
![6-(4-(Trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8174561.png)
